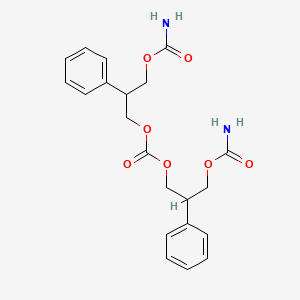

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate

Overview

Description

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate: is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications

Preparation Methods

The synthesis of bis(3-carbamoyloxy-2-phenylpropyl) carbonate typically involves the reaction of 3-carbamoyloxy-2-phenylpropyl alcohol with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through techniques like recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are designed to minimize environmental impact and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the carbamate groups, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs for neurological disorders.

Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which bis(3-carbamoyloxy-2-phenylpropyl) carbonate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate can be compared with other similar compounds, such as:

Felbamate: A known anticonvulsant with a similar carbamate structure.

Carbamazepine: Another anticonvulsant with a different mechanism of action but similar therapeutic applications.

Phenobarbital: A barbiturate with sedative and anticonvulsant properties.

The uniqueness of bis(3-carbamoyloxy-2-phenylpropyl) carbonate lies in its dual carbamate groups and carbonate backbone, which confer distinct chemical and biological properties .

Biological Activity

3,3'-Carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate, commonly referred to as Felbamate Dimer, is a compound with significant implications in pharmaceutical applications, particularly as an impurity in the anticonvulsant drug Felbamate. Its molecular formula is , and it has garnered attention for its potential biological activities.

- IUPAC Name: (Carbonylbis(oxy))bis(2-phenylpropane-3,1-diyl) dicarbamate

- CAS Number: 1796927-91-7

- Molecular Weight: 416.43 g/mol

- Appearance: Off-white solid

- Solubility: Soluble in methanol

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O7 |

| Molecular Weight | 416.43 g/mol |

| CAS Number | 1796927-91-7 |

| Solubility | Methanol |

| Storage Conditions | 2-8°C |

Anticonvulsant Activity

Research has indicated that compounds related to Felbamate exhibit anticonvulsant properties. The dimeric form, including this compound, is believed to contribute to the overall efficacy of Felbamate in treating epilepsy. In animal models, such as the maximal electroshock seizure (MES) test, compounds with similar structures have demonstrated effective seizure control with ED50 values comparable to established treatments like phenobarbital .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications at specific sites on the compound can significantly influence its biological activity. For instance, the presence of certain substituents on the aromatic rings can enhance anticonvulsant efficacy while maintaining safety profiles . This highlights the importance of molecular structure in determining pharmacological effects.

Study 1: Efficacy in Seizure Models

In a controlled study assessing various dicarbamate derivatives, it was found that those resembling Felbamate exhibited potent anticonvulsant effects. The study utilized both in vitro and in vivo models to evaluate the compounds’ efficacy against induced seizures. Results indicated that modifications at the 2-position of the phenyl ring improved activity significantly .

Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of Felbamate and its derivatives, including this compound. The findings suggested that while effective as an anticonvulsant, there were concerns regarding potential hepatotoxicity at higher doses. This necessitates careful monitoring during therapeutic application .

Properties

IUPAC Name |

bis(3-carbamoyloxy-2-phenylpropyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c22-19(24)27-11-17(15-7-3-1-4-8-15)13-29-21(26)30-14-18(12-28-20(23)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,22,24)(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFXUUSJLKUSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)OCC(COC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.